molecular formula C19H25Cl2N3O B025682 Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride CAS No. 102586-16-3

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride

Cat. No. B025682
M. Wt: 382.3 g/mol
InChI Key: NHVNIVSWHHJRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride is a chemical compound that belongs to the class of perimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism Of Action

The exact mechanism of action of perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride is not fully understood. However, it is believed to exert its pharmacological effects through modulation of the central nervous system. It has been shown to interact with various neurotransmitter systems, including GABA, glutamate, and serotonin, which are involved in the regulation of neuronal excitability and synaptic transmission.

Biochemical And Physiological Effects

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the release of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, it also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several potential future directions for research involving perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride. These include further investigation into its mechanism of action, as well as its potential use in the treatment of various neurological disorders. Additionally, there is potential for the development of novel derivatives with improved pharmacological properties and reduced toxicity.

Synthesis Methods

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride can be synthesized through a multi-step process involving the condensation of 2-(diethylamino)ethylamine with 2-acetyl-1,3-cyclohexanedione, followed by cyclization and hydrogenation. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Scientific Research Applications

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

CAS RN

102586-16-3

Product Name

Perimidine, 4-acetyl-9-(2-(diethylamino)ethyl)-, dihydrochloride

Molecular Formula

C19H25Cl2N3O

Molecular Weight

382.3 g/mol

IUPAC Name

1-[1-[2-(diethylamino)ethyl]perimidin-4-yl]ethanone;dihydrochloride

InChI

InChI=1S/C19H23N3O.2ClH/c1-4-21(5-2)11-12-22-13-20-19-16(14(3)23)10-9-15-7-6-8-17(22)18(15)19;;/h6-10,13H,4-5,11-12H2,1-3H3;2*1H

InChI Key

NHVNIVSWHHJRNZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C=NC2=C(C=CC3=C2C1=CC=C3)C(=O)C.Cl.Cl

Canonical SMILES

CCN(CC)CCN1C=NC2=C(C=CC3=C2C1=CC=C3)C(=O)C.Cl.Cl

Other CAS RN

102586-16-3

synonyms

1-beta-Diethylaminoethyl-4-acetylperimidine dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.